molecular formula C11H7FN2O3S B1436657 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 941869-58-5

2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1436657
M. Wt: 266.25 g/mol
InChI Key: ADAONUAYXPHZDR-UHFFFAOYSA-N
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Description

“2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 941869-58-5 . It has a molecular weight of 266.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7FN2O3S/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found .

Scientific Research Applications

1. Synthesis of Aminobenzophenones

  • Summary of Application : This compound is used in the synthesis of aminobenzophenone derivatives via Friedel–Crafts benzoylation . Aminobenzophenone derivatives play a crucial role in organic synthesis and are known as important groups for anticancer therapy .
  • Methods of Application : The process involves the use of copper triflate as a catalyst. The copper triflate could be easily recovered and reused without loss of catalytic activity . Both the use of ionic liquids and microwave heating turned out to be fruitful .
  • Results or Outcomes : New derivatives are synthesized. The yields of product were only slightly decreased after each cycle (78, 75, and 74%) .

2. Synthesis of Benzothiazole Compounds

  • Summary of Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
  • Methods of Application : Different synthetic paths have been developed for the preparation of benzothiazole derivatives. Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .
  • Results or Outcomes : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

3. Proteomics Research

  • Summary of Application : The compound “2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
  • Methods of Application : The specific methods of application in proteomics research can vary widely and would depend on the specific experiment being conducted .
  • Results or Outcomes : The outcomes of this research could potentially contribute to our understanding of protein structures and functions, although specific results would depend on the particular study .

4. Synthesis of Fluorobenzophenone Derivatives

  • Summary of Application : This compound could potentially be used in the synthesis of fluorobenzophenone derivatives via Friedel–Crafts benzoylation . Fluorobenzophenone derivatives are known as important groups for various chemical reactions .
  • Methods of Application : The process involves the use of metal triflates in the process using aniline as substrate with benzoyl chloride .
  • Results or Outcomes : New fluorobenzophenone derivatives are synthesized .

5. Proteomics Research

  • Summary of Application : The compound “2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
  • Methods of Application : The specific methods of application in proteomics research can vary widely and would depend on the specific experiment being conducted .
  • Results or Outcomes : The outcomes of this research could potentially contribute to our understanding of protein structures and functions, although specific results would depend on the particular study .

6. Synthesis of Fluorobenzophenone Derivatives

  • Summary of Application : This compound could potentially be used in the synthesis of fluorobenzophenone derivatives via Friedel–Crafts benzoylation . Fluorobenzophenone derivatives are known as important groups for various chemical reactions .
  • Methods of Application : The process involves the use of metal triflates in the process using aniline as substrate with benzoyl chloride .
  • Results or Outcomes : New fluorobenzophenone derivatives are synthesized .

Safety And Hazards

Specific safety and hazard information for “2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid” is not available in the sources I found . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3S/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAONUAYXPHZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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